molecular formula C8H11ClN4 B14035823 (7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine hydrochloride

(7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine hydrochloride

Cat. No.: B14035823
M. Wt: 198.65 g/mol
InChI Key: OQJYUHQVAIOKBY-UHFFFAOYSA-N
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Description

(7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine hydrochloride is a heterocyclic compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by a triazole ring fused to a pyridine ring, with a methyl group at the 7th position and a methanamine group at the 3rd position, forming a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . This method is catalyst-free and eco-friendly, yielding the desired product in good-to-excellent yields.

Industrial Production Methods

Industrial production of this compound may involve scale-up reactions and late-stage functionalization of the triazolo pyridine. The use of microwave-mediated synthesis is advantageous due to its efficiency and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

(7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazole ring.

    Substitution: Nucleophilic substitution reactions are common, where the methanamine group can be replaced with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and purity of the products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the triazole ring, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in different applications .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine hydrochloride stands out due to its specific substitution pattern and its potential as a DNA-PK inhibitor. This makes it a valuable compound in cancer research and treatment, offering a unique mechanism of action compared to other similar compounds .

Properties

Molecular Formula

C8H11ClN4

Molecular Weight

198.65 g/mol

IUPAC Name

(7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C8H10N4.ClH/c1-6-2-3-12-7(4-6)10-11-8(12)5-9;/h2-4H,5,9H2,1H3;1H

InChI Key

OQJYUHQVAIOKBY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NN=C(N2C=C1)CN.Cl

Origin of Product

United States

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